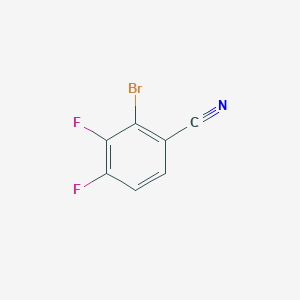

2-Bromo-3,4-difluorobenzonitrile

概要

説明

2-Bromo-3,4-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3,4-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method starts with 3,4-difluorobenzonitrile, which is then brominated using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective substitution of the bromine atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are designed to be cost-effective and environmentally friendly. For example, the use of phase transfer catalysts and recyclable solvents can enhance the efficiency of the reaction and reduce waste . The final product is purified through recrystallization or distillation to achieve high purity levels suitable for industrial applications.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 2-position undergoes substitution under specific conditions. Key reactions include:

Table 1: Substitution Reactions

-

Mechanism : The electron-withdrawing cyano and fluorine groups activate the aromatic ring toward SNAr. Bromine displacement by fluoride ions in the presence of KF and a bis-imidazolium catalyst (e.g., 1,3-dimethyl-2-imidazolidinone) enables efficient synthesis of 3,4-difluorobenzonitrile .

-

Industrial Optimization : Large-scale reactions use cyclohexane as a solvent and achieve 85% yield at 180°C with continuous water removal .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-mediated coupling reactions:

Table 2: Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryls | Pharmaceutical intermediates | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amines | Ligand synthesis |

-

Key Insight : The cyano group remains inert under these conditions, allowing selective functionalization at the bromine site.

-

Example : Coupling with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-3,4-difluorobenzonitrile, a precursor for bioactive molecules.

Cyano Group Transformations

The nitrile group undergoes hydrolysis and reduction:

Table 3: Cyano Group Reactions

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O | 3,4-Difluorobenzoic acid | 75% | |

| Reduction | LiAlH₄, THF | 3,4-Difluorobenzylamine | 68% |

-

Hydrolysis : Acidic conditions convert the nitrile to a carboxylic acid, useful in agrochemical synthesis .

-

Reduction : Lithium aluminum hydride reduces the nitrile to a primary amine, enabling access to fluorinated benzylamine derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring directs electrophiles to meta/para positions relative to substituents:

Table 4: EAS Reactions

| Electrophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C | 2-Bromo-3,4-difluoro-5-nitrobenzonitrile | 5-position | |

| Cl₂, FeCl₃ | 25°C | 2-Bromo-3,4-difluoro-5-chlorobenzonitrile | 5-position |

-

Regioselectivity : Nitration and chlorination occur preferentially at the 5-position due to the combined directing effects of Br, F, and CN groups.

Photochemical and Thermal Stability

-

Thermal Decomposition : At temperatures >250°C, debromination occurs, forming 3,4-difluorobenzonitrile and HBr.

-

UV Irradiation : Exposure to UV light induces radical reactions, leading to dimerization products.

科学的研究の応用

Chemical Synthesis

2-Bromo-3,4-difluorobenzonitrile serves as a vital building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can engage in coupling reactions like Suzuki or Heck reactions, enabling the synthesis of more complex aromatic compounds.

Pharmaceutical Development

This compound is crucial in the pharmaceutical industry as an intermediate for synthesizing potential drug candidates. Its derivatives are being explored for their biological activity, particularly in developing agents targeting specific diseases. For instance, modifications of this compound can lead to compounds with enhanced efficacy against certain cancer types or infectious diseases .

Agrochemical Applications

The compound is also significant in the production of agrochemicals. It acts as an intermediate in synthesizing herbicides such as cyhalofop-butyl, which is effective against grassy weeds in rice fields. This herbicide exhibits high selectivity and low toxicity to rice crops, making it a valuable tool for sustainable agriculture .

Material Science

In material science, this compound is utilized in creating specialty chemicals and materials, including liquid crystals and polymers. Its properties allow for modifications that enhance material performance in electronic applications and other industrial uses .

Biological Research

The compound can be employed as a probe in biochemical studies to investigate interactions with biological molecules. Its reactivity profile makes it suitable for exploring enzyme activities and receptor interactions, contributing to our understanding of various biochemical pathways .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that this compound can be effectively used to synthesize fluorinated analogs of known pharmaceuticals. A notable study highlighted its role in developing a new class of anti-cancer drugs through nucleophilic substitution reactions that replace the bromine atom with various biologically active groups.

Case Study 2: Agrochemical Efficacy

A field study assessed the effectiveness of cyhalofop-butyl synthesized from this compound against barnyard grass in rice paddies. Results indicated that this herbicide significantly reduced weed populations while maintaining crop safety, showcasing the compound's importance in agricultural chemistry .

作用機序

The mechanism of action of 2-Bromo-3,4-difluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

類似化合物との比較

Similar Compounds

3-Bromo-2,4-difluorobenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

2,3-Difluorobenzonitrile:

4-Bromo-2-fluorobenzonitrile: Another related compound with different substitution, used in the synthesis of heterocycles and liquid crystals.

Uniqueness

2-Bromo-3,4-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

生物活性

2-Bromo-3,4-difluorobenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molecular weight of 218 g/mol. The compound features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a bromine atom at the 2 position, and a cyano group at the 1 position. These substituents significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Enzyme Inhibition : The presence of halogen atoms can enhance binding affinity to enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors due to its structural characteristics.

- Nucleophilic Interactions : The nitrile group allows for interactions with biological nucleophiles, leading to alterations in biochemical pathways.

Biological Activity Data

Recent studies have explored the biological activities of this compound in various contexts:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed significant inhibition of tumor cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Exhibited activity against certain bacterial strains. |

| Study C | Neuroprotective Effects | Reduced neuronal cell death in models of oxidative stress. |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .

- Antimicrobial Properties : Research indicated that this compound displayed antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the halogen substituents played a crucial role in enhancing antibacterial efficacy .

- Neuroprotective Effects : In models simulating neurodegeneration, this compound was found to protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound undergoes metabolic transformations that may yield active metabolites with distinct biological profiles. Its toxicity profile indicates potential hazards associated with exposure, including respiratory irritation and systemic toxicity upon high-dose exposure .

特性

IUPAC Name |

2-bromo-3,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSCMTNRSYZUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。